molecular formula C10H12N2O2 B13835989 6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole

6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole

Cat. No.: B13835989
M. Wt: 192.21 g/mol
InChI Key: ATWKJNPRFBVURU-UHFFFAOYSA-N
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Description

6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with methoxyacetic acid under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction is typically carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of o-phenylenediamine is coupled with a methoxy-substituted aryl halide in the presence of a palladium catalyst and a base. This method offers mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 6-hydroxy-1-(methoxymethyl)-1H-benzo[d]imidazole.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group results in the formation of a hydroxyl group, while reduction of a nitro group results in the formation of an amino group.

Scientific Research Applications

6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the methoxy and methoxymethyl groups enhances its binding affinity and specificity for certain targets. Additionally, it may interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methoxymethyl groups enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-methoxy-1-(methoxymethyl)benzimidazole

InChI

InChI=1S/C10H12N2O2/c1-13-7-12-6-11-9-4-3-8(14-2)5-10(9)12/h3-6H,7H2,1-2H3

InChI Key

ATWKJNPRFBVURU-UHFFFAOYSA-N

Canonical SMILES

COCN1C=NC2=C1C=C(C=C2)OC

Origin of Product

United States

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